molecular formula C15H18N2O2S B12608811 N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 914603-57-9

N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B12608811
CAS No.: 914603-57-9
M. Wt: 290.4 g/mol
InChI Key: UZDNDCBPDIQOEJ-UHFFFAOYSA-N
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Description

N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and biochemistry. As a member of the benzenesulfonamide class, this compound is designed around the "tail" approach, featuring an aminomethylphenyl tail connected to a sulfonamide head group, a structure known to be critical for interaction with enzyme active sites . The primary sulfonamide group (-SO2NH2) is a key pharmacophore known to inhibit a variety of enzymes, most notably carbonic anhydrases , by coordinating the zinc ion in the enzyme's active site . This mechanism is fundamental to the compound's research value, as CA inhibition is a validated strategy for developing therapies for conditions such as glaucoma, epilepsy, and obesity . Beyond carbonic anhydrases, sulfonamide-based structures are investigated for their potential to inhibit other enzyme families, including protein kinases and phospholipases, highlighting their utility as versatile scaffolds in drug discovery efforts . The structure-activity relationship (SAR) of this compound is of particular interest; the flexible aminomethyl linker and the aromatic methyl group allow researchers to study how substitutions influence binding affinity and selectivity towards different enzyme isoforms, which is crucial for designing inhibitors with reduced side effects . Furthermore, compounds with this scaffold are explored for a wide spectrum of pharmacological activities beyond enzyme inhibition, such as antimicrobial, anti-inflammatory, and anticancer properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can employ this chemical as a critical building block in organic synthesis, a candidate in high-throughput screening assays, or a tool compound for investigating novel biological pathways.

Properties

CAS No.

914603-57-9

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,17H,10-11,16H2,1H3

InChI Key

UZDNDCBPDIQOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-(aminomethyl)benzylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Antibacterial Properties

One of the most significant applications of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide is its antibacterial activity. The compound inhibits bacterial growth by mimicking para-aminobenzoic acid, which is necessary for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides like sulfanilamide and trimethoprim, making it a candidate for further pharmacological exploration in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic effects. This potential makes it an interesting subject for research into pain management and inflammatory diseases.

Enzyme Inhibition Studies

Research has indicated that sulfonamides can act as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease. Compounds structurally similar to this compound have shown promise in this area, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamides:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
BenzylsulfonamideSulfonamide group with benzyl substituentAntibacterial
This compoundAminomethyl substitution on phenyl ringAntibacterial, anti-inflammatory

The specific aminomethyl substitution on the phenyl ring may enhance the binding affinity and selectivity toward certain biological targets compared to traditional sulfonamides, potentially leading to improved pharmacological profiles and reduced side effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Antitumor Activity : Research has shown that some sulfonamides exhibit broad-spectrum antitumor activity. Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Neuroprotective Effects : In studies focusing on enzyme inhibition relevant to Alzheimer's disease, derivatives of sulfonamides have been found to effectively inhibit acetylcholinesterase activity, indicating potential therapeutic benefits for cognitive disorders .

Mechanism of Action

The mechanism of action of N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reported Activity/Notes Reference
N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide C₁₆H₁₉N₂O₂S 303.40 4-methylbenzenesulfonamide; 3-(aminomethyl)phenylmethyl Hypothesized enzyme inhibition (based on analogs) N/A
N-[3-(Aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide C₁₃H₁₃ClN₂O₂S 296.78 4-chlorobenzenesulfonamide Higher polarity vs. methyl analog; no activity data
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide (10d) C₁₈H₂₂N₃O₂S 356.45 1,4-diazepane ring on phenylmethyl group Antimicrobial potential (similar sulfonamides)
4-Methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide C₁₈H₁₆F₃N₃O₂S 401.39 Trifluoromethylbenzyl-pyrazole substituent Enhanced lipophilicity; no direct activity data
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S 340.36 Azide groups on aliphatic chain Synthetic intermediate; no biological data

Key Structural and Functional Insights

Substituent Effects on Polarity and Bioavailability The 4-methyl group in the target compound increases lipophilicity compared to the 4-chloro analog (C₁₃H₁₃ClN₂O₂S, ), which may enhance membrane permeability but reduce aqueous solubility.

Trifluoromethyl and azide substituents () alter electronic properties and metabolic stability, though their specific impacts on activity remain uncharacterized.

Synthetic Utility

  • Azide-bearing analogs () serve as intermediates for "click chemistry," enabling conjugation to biomarkers or drug delivery systems.

Research Findings and Gaps

  • Biological Activity : While direct data for the target compound are lacking, sulfonamides with 4-methylbenzenesulfonamide cores (e.g., 10d ) exhibit antimicrobial activity against Gram-positive bacteria, likely via dihydropteroate synthase inhibition .
  • Computational Predictions : Molecular docking studies (as in ) could model interactions with enzymes like SARS-CoV-2 proteases, leveraging the sulfonamide’s hydrogen-bonding capacity.

Biological Activity

N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity, particularly in the fields of antibacterial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications supported by diverse scientific findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a phenyl ring with an aminomethyl substituent. Its chemical formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S . The structure allows for various interactions with biological targets, particularly due to the sulfonamide moiety, which mimics para-aminobenzoic acid (PABA), essential for bacterial folate synthesis.

Antibacterial Properties

This compound demonstrates potent antibacterial activity. The sulfonamide group inhibits bacterial growth by competing with PABA, leading to the disruption of folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides like sulfamethoxazole and has been validated through various in vitro studies.

Key Findings:

  • Inhibition of Folate Synthesis : The compound's structural similarity to PABA allows it to effectively inhibit enzymes involved in folate biosynthesis in bacteria .
  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential.

Anticancer Activity

Recent studies have explored the anticancer properties of this sulfonamide derivative. In vitro assays have shown promising results against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Leukemic Cells : In vitro tests revealed significant cytotoxic effects on P388 and L1210 murine leukemia cells, with an LD50 comparable to established chemotherapeutics like doxorubicin .
  • Antiproliferative Effects : The compound exhibited IC50 values ranging from 0.50 to 3.58 μM across different human cancer cell lines, indicating its potential as a novel anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells .
  • Binding Affinity : Interaction studies suggest that the compound may possess unique binding characteristics due to its aminomethyl substitution, potentially enhancing selectivity towards specific biological targets compared to traditional sulfonamides .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSulfonamide groupAntibacterial
TrimethoprimDihydrofolate reductase inhibitorAntibacterial
BenzylsulfonamideSulfonamide group with benzyl substituentAntibacterial
This compoundAminomethyl substitutionAntibacterial & anticancer

This table highlights how this compound may offer enhanced pharmacological profiles due to its unique structural features.

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